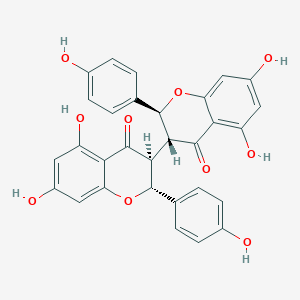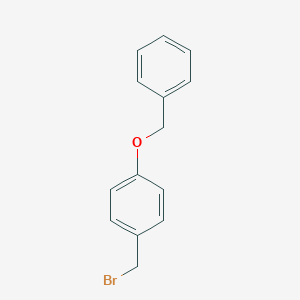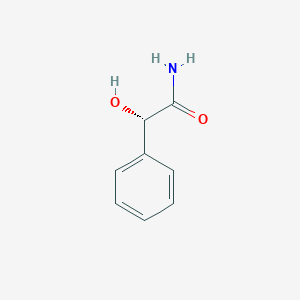
(S)-(+)-Mandelamide
Übersicht
Beschreibung
(S)-(+)-Mandelamide, also known as (S)-(+)-alpha-methylbenzyl alcohol, is an organic compound that belongs to the class of aromatic amides. It is a colorless liquid with a sweet, fruity aroma and is used in a variety of applications, including as a flavoring agent, a preservative, and a fragrancing agent. It has many potential applications in the pharmaceutical and food industries, as well as in laboratory experiments. It is a safe, non-toxic, and non-carcinogenic compound, making it an ideal choice for use in a range of applications.
Wissenschaftliche Forschungsanwendungen
Fungicidal Activity in Agriculture : (S)-(+)-Mandelamide derivatives have been synthesized and shown to be effective against plant diseases such as tomato and potato late blight, and grape downy mildew. These studies highlight the potential of mandelamides as fungicides in agriculture (Lamberth, Kempf, & Kříž, 2007); (Lamberth, Cederbaum, Jeanguenat, Kempf, Zeller, & Zeun, 2006).
Catalysis in Organic Synthesis : (S)-(+)-Mandelamide has been used as a catalyst in the enantioselective addition of alkynes to heteroaromatic aldehydes, demonstrating its utility in organic synthesis (Blay, Fernández, Marco-Aleixandre, & Pedro, 2006).
Biochemical Characterization : The enzyme Mandelamide hydrolase from Pseudomonas putida, which catalyzes the hydrolysis of mandelamide, has been characterized. This research contributes to our understanding of the biochemical pathways involving mandelamide (Gopalakrishna et al., 2004).
Directed Evolution Studies : Research has been conducted using directed evolution to explore the substrate specificity of mandelamide hydrolase, an enzyme involved in mandelamide metabolism. This study enhances our understanding of enzyme-substrate interactions (Wang, Yep, Kenyon, & McLeish, 2009).
Chemical Properties and Reactions : The mandelamide keto-enol system in aqueous solutions has been studied, providing insights into the chemical behavior of mandelamide and its derivatives (Chiang, Guo, Kresge, Richard, & Tóth, 2003).
Chirality and Oligomerization : The chirality of mandelamide derivatives has been explored in the context of oligomerization reactions. This research contributes to the understanding of chiral influences in chemical reactions (Ritter, Stöhr, & Favresse, 2014).
Eigenschaften
IUPAC Name |
(2S)-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGPZHKLEZXLNU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356025 | |
| Record name | (S)-(+)-Mandelamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-Mandelamide | |
CAS RN |
24008-63-7 | |
| Record name | (S)-Mandelamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24008-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mandelamide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024008637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-Mandelamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANDELAMIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3HYR9MHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (S)-(+)-Mandelamide used in asymmetric synthesis?
A1: (S)-(+)-Mandelamide acts as an effective chiral catalyst in various enantioselective reactions. [, , ] For example, it efficiently catalyzes the addition of dimethylzinc to α-keto esters, yielding α-methyl-α-hydroxy esters with good enantioselectivities, particularly for aryl and heteroaryl substrates. [] Additionally, it catalyzes the addition of aryl and alkylalkynylzinc reagents to heteroaromatic aldehydes with good yields and enantioselectivities, offering a convenient alternative to methods requiring Ti(O(i)Pr)4. []
Q2: Can you provide an example of how (S)-(+)-Mandelamide's chirality is exploited in complex molecule synthesis?
A2: In the synthesis of all four stereoisomers of the melatonin receptor ligand 4-phenyl-2-propionamidotetralin (4-P-PDOT), (S)-(+)-Mandelamide serves as a resolving agent. [] It reacts with (±)-4-phenyl-2-tetralone to form four diastereomeric spiro-oxazolidin-4-one derivatives. These diastereomers can be separated, and subsequent cleavage yields enantiopure (R)- or (S)-4-phenyl-2-tetralone, which are then transformed into the desired 4-P-PDOT enantiomers. []
Q3: Are there any studies on the structural characterization of (S)-(+)-Mandelamide derivatives?
A3: Yes, studies have explored the solid-state structures of calix[4]arene derivatives functionalized with (S)-(+)-Mandelamide arms. [] These derivatives exhibit interesting self-assembly properties, forming head-to-tail columnar structures that arrange into hexameric assemblies with chiral hexagonal channels in the presence of specific solvents. [] This highlights the potential of (S)-(+)-Mandelamide derivatives in supramolecular chemistry.
Q4: What about the enzymatic activity of compounds structurally similar to (S)-(+)-Mandelamide?
A4: While (S)-(+)-Mandelamide itself hasn't been extensively studied in this context, its close analog, mandelamide, is hydrolyzed by the enzyme mandelamide hydrolase (MAH). [] This enzyme exhibits some flexibility in its substrate specificity, also hydrolyzing small aliphatic amides like lactamide, albeit less efficiently. [] Interestingly, directed evolution studies on MAH have identified mutations that significantly impact substrate preference, suggesting the potential for engineering enzymes with tailored specificities towards (S)-(+)-Mandelamide or its derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

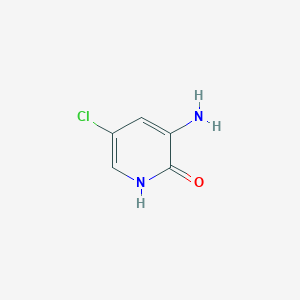
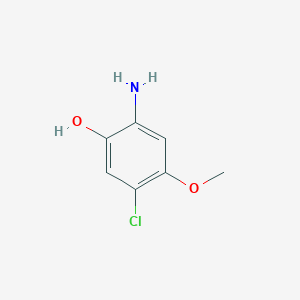
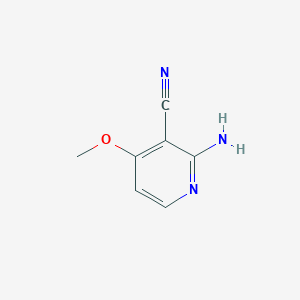
![2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile](/img/structure/B113390.png)
![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)



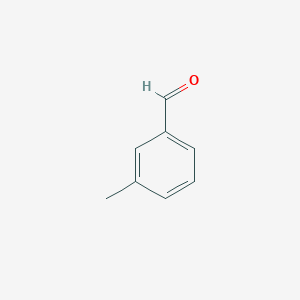
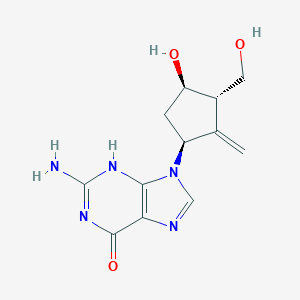
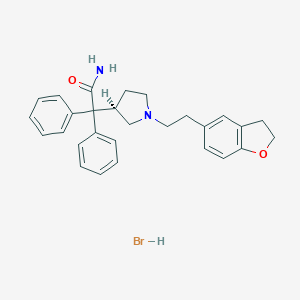
![Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B113416.png)
